2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide
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Overview
Description
The compound “2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide” is a complex organic molecule. It likely contains a benzene ring due to the presence of the term “phenyl” in its name. The “Benzyloxy” group suggests the presence of a benzyl group attached to an oxygen atom . The “N,N-dimethylacetamide” part indicates the presence of an amide functional group with two methyl groups attached to the nitrogen .
Scientific Research Applications
Efficient Synthesis for Drug Precursors : BPA is crucial for synthesizing O-desmethylvenlafaxine succinate and asperphenamate, drugs used for treating depression and other conditions. An improved process to synthesize BPA with minimal impurities is described, enhancing the quality and efficacy of these drugs (Sonavane et al., 2021).
Intermediate in Synthesis of Tetrahydroisoquinolines : It serves as an intermediate in the synthesis of various compounds, such as N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides, which are precursors for 1,2,3,4-tetrahydroisoquinolines, compounds with potential pharmaceutical applications (Raju, 2008).
Development of Anti-Tubercular Compounds : BPA derivatives have shown promise as anti-tubercular scaffolds. Derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Nimbalkar et al., 2018).
Polymer Chemistry Applications : BPA is also significant in the field of polymer chemistry. It is involved in the synthesis of novel polymers and polyamides with enhanced solubility and thermal stability, indicating its utility in developing new materials for various industrial applications (Liu et al., 2011).
In Photocatalytic CO2 Reduction : Research shows the use of BPA derivatives in photocatalytic CO2 reduction. This application is crucial in the context of environmental sustainability and innovative approaches to CO2 utilization (Kuramochi et al., 2014).
In Antimicrobial and Hemolytic Activity : Derivatives of BPA have been synthesized and assessed for antimicrobial and hemolytic activity, demonstrating its potential in developing new antimicrobial agents with lesser toxicity (Gul et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to target egfr-tk , which plays a crucial role in cell proliferation and survival.
Mode of Action
Compounds with similar structures have been found to inhibit egfr-tk . This inhibition likely occurs through competitive and reversible binding to the enzyme, preventing its normal function and leading to changes in cellular processes .
Biochemical Pathways
Inhibition of EGFR-TK can disrupt these pathways, potentially leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds have been found to have good physicochemical properties , which could impact their absorption, distribution, metabolism, and excretion (ADME). These properties can influence the bioavailability of the compound, affecting its ability to reach its target and exert its effects.
Result of Action
Given its potential target and mode of action, it may lead to decreased cell proliferation and increased cell death .
Action Environment
Factors such as ph can strongly influence the rate of reactions involving similar compounds . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
It is known that the benzylic position of the compound is activated towards free radical attack . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that involves free radical mechanisms .
Cellular Effects
It has been suggested that the compound may have antiproliferative effects against melanoma cell lines , indicating that it could influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound’s benzylic position is known to undergo free radical reactions, suggesting that it may exert its effects at the molecular level through such mechanisms .
Properties
IUPAC Name |
N,N-dimethyl-2-(4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(2)17(19)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGPYZLDKDFFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657934 |
Source
|
Record name | 2-[4-(Benzyloxy)phenyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919475-15-3 |
Source
|
Record name | 2-[4-(Benzyloxy)phenyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(benzyloxy)phenyl]-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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